Selectivity Advantage over Dual DNA-PK/PI3K Inhibitor KU-0060648
KU-0060648 is a dual inhibitor with IC50 values of 8.6 nM for DNA-PK and 0.1–4 nM for PI3Kα/β/δ [1]. In contrast, DNA-PK-IN-1 is claimed as a selective DNA-PK inhibitor in patent WO2021136463A1, with no reported PI3K inhibitory activity [2]. While the absolute IC50 of DNA-PK-IN-1 against DNA-PK is not publicly disclosed, the patent's emphasis on selectivity suggests a reduced risk of confounding PI3K-mediated signaling in cellular assays. This is particularly critical in studies evaluating DNA damage response (DDR) pathways, where PI3K inhibition can independently modulate cell survival and proliferation [3].
| Evidence Dimension | Selectivity profile (DNA-PK vs. PI3K) |
|---|---|
| Target Compound Data | Claimed selective DNA-PK inhibitor; PI3K activity not reported |
| Comparator Or Baseline | KU-0060648: IC50 DNA-PK = 8.6 nM; IC50 PI3Kα = 4 nM, PI3Kβ = 0.5 nM, PI3Kδ = 0.1 nM |
| Quantified Difference | Not quantifiable due to missing DNA-PK-IN-1 IC50 data |
| Conditions | In vitro biochemical kinase assays (patent disclosure for DNA-PK-IN-1; published data for KU-0060648) |
Why This Matters
For researchers studying DNA-PK-specific biology or validating target engagement in PI3K-dependent contexts, a selective inhibitor minimizes off-target noise and strengthens mechanistic conclusions.
- [1] IUPHAR/BPS Guide to Pharmacology. KU-0060648 ligand page. https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=8895 View Source
- [2] Yonggang Wei, et al. Purine derivatives and their use in medicine. Patent WO2021136463A1, 2021. View Source
- [3] Munck, J. M., et al. Chemically linked VX-984 and DNA-PK inhibitor combinations. ACS Chemical Biology, 2017. View Source
